N-Hydrazinocarbonylmethyl-2-phenyl-acetamide
Description
N-Hydrazinocarbonylmethyl-2-phenyl-acetamide is a synthetic acetamide derivative characterized by a hydrazine-functionalized carbonyl group attached to a phenylacetamide backbone. The hydrazine moiety likely enhances its chelating ability and reactivity, making it a candidate for metal complexation or as a precursor in heterocyclic synthesis .
Properties
CAS No. |
6296-94-2 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-phenylacetamide |
InChI |
InChI=1S/C10H13N3O2/c11-13-10(15)7-12-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
InChI Key |
ZKLDFMOZPAIVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydrazinocarbonylmethyl-2-phenyl-acetamide typically involves the reaction of hydrazine with phenyl-acetamide derivatives. One common method includes the reaction of phenyl-acetamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydrazinocarbonylmethyl-2-phenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-Hydrazinocarbonylmethyl-2-phenyl-acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydrazinocarbonylmethyl-2-phenyl-acetamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Key Observations :
- Thiazole- or pyridine-substituted acetamides exhibit distinct biological interactions (e.g., antimicrobial effects) due to heterocyclic aromaticity .
- Alkylamine substituents (e.g., diethylaminoethyl) may improve solubility but reduce crystallinity compared to planar aromatic groups .
2.3 Physicochemical Properties
- Crystallinity and Stability : Thiazolyl-acetamides form stable 1D chains via N—H⋯N hydrogen bonds (melting point: 489–491 K), whereas alkylamine-substituted analogs likely exhibit lower melting points due to reduced intermolecular forces .
- Solubility: Tertiary amine groups (e.g., diethylaminoethyl) enhance water solubility, whereas aromatic/hydrazine groups favor organic solvents .
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